molecular formula C12H14N2O4 B11865683 ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate CAS No. 904929-05-1

ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate

Cat. No.: B11865683
CAS No.: 904929-05-1
M. Wt: 250.25 g/mol
InChI Key: SVFHLYROOJDTID-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate involves several steps. One common method includes the reaction of 2,3-cyclopentenopyridine analogues with various reagents. For instance, direct oxidation using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water has been reported to yield high purity and excellent chemoselectivity . Industrial production methods typically involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

Ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate undergoes various chemical reactions, including:

    Oxidation: Using oxidants like t-BuOOH in the presence of catalysts such as Mn(OTf)2.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4).

    Substitution: The nitro group can be substituted under specific conditions using nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidants, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclopenta[b]pyridine moiety can bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

CAS No.

904929-05-1

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate

InChI

InChI=1S/C12H14N2O4/c1-2-18-11(15)6-9-4-3-8-5-10(14(16)17)7-13-12(8)9/h5,7,9H,2-4,6H2,1H3

InChI Key

SVFHLYROOJDTID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCC2=C1N=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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